molecular formula C11H13NO3 B8586273 1-Cyclopropyl-2-(2-nitrophenyl)ethanol

1-Cyclopropyl-2-(2-nitrophenyl)ethanol

Cat. No. B8586273
M. Wt: 207.23 g/mol
InChI Key: HELCQAIXQCZKTH-UHFFFAOYSA-N
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Patent
US08071824B2

Procedure details

To 4 g (18.5 mmol; purity 96%) of 1-cyclopropyl-2-(2-nitrophenyl)ethanol in 50 ml of toluene are added, at room temperature, 2.3 g (19.5 mmol) of thionyl chloride, and then the mixture is stirred at 80° C. for 0.5 h. Then another 460 mg of thionyl chloride are added and the mixture is stirred at room temperature for a further 45 minutes.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
460 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4](O)[CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[N+:12]([O-:14])=[O:13])[CH2:3][CH2:2]1.S(Cl)([Cl:18])=O>C1(C)C=CC=CC=1>[Cl:18][CH:4]([CH:1]1[CH2:3][CH2:2]1)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC1)C(CC1=C(C=CC=C1)[N+](=O)[O-])O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
460 mg
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for a further 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
ClC(CC1=C(C=CC=C1)[N+](=O)[O-])C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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